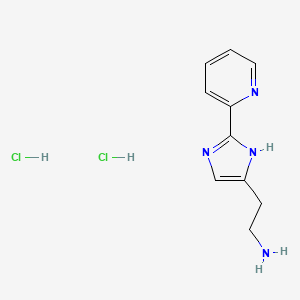

2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amin Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl2N4 and its molecular weight is 261.15. The purity is usually 95%.

BenchChem offers high-quality 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Fibrose-Aktivität

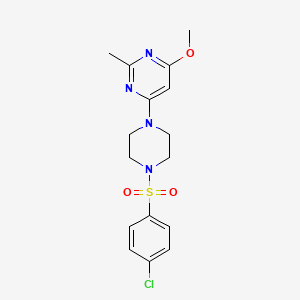

Die Verbindung wurde auf ihre antifibrotischen Eigenschaften untersucht. Forscher synthetisierten eine Reihe neuartiger 2-(Pyridin-2-yl)pyrimidin-Derivate und untersuchten deren Auswirkungen auf immortalisierte Ratten-Leber-Sternzellen (HSC-T6). Unter diesen Derivaten zeigten die Verbindungen Ethyl-6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat (12m) und Ethyl-6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat (12q) potente antifibrotische Aktivitäten mit IC50-Werten von 45,69 µM bzw. 45,81 µM. Diese Verbindungen hemmten die Kollagenexpression und den Hydroxyprolingehalt in vitro effektiv, was auf ihr Potenzial als neuartige antifibrotische Medikamente hindeutet .

Hemmung von Kollagen-Prolyl-4-Hydroxylasen

Kollagen-Prolyl-4-Hydroxylasen spielen eine entscheidende Rolle bei der Kollagensynthese. Die antifibrotische Aktivität der Verbindung könnte auf ihre Hemmung dieser Enzyme zurückzuführen sein, was zu einer verringerten Kollagenproduktion und Fibrose führt .

Medizinische Chemie und Wirkstoffforschung

Der Pyrimidin-Rest, der in dieser Verbindung vorhanden ist, gilt in der medizinischen Chemie als privilegierte Struktur. Forscher untersuchen sein Potenzial als Kernscaffold für die Entwicklung neuer heterocyclischer Verbindungen mit vielfältigen biologischen Aktivitäten .

Antimikrobielle Eigenschaften

Pyrimidin-Derivate, einschließlich dieser Verbindung, wurden als antimikrobiell wirksam beschrieben. Weitere Studien könnten ihre spezifischen antibakteriellen oder antifungalen Aktivitäten untersuchen .

Antivire Anwendungen

Angesichts der vielfältigen biologischen Aktivitäten, die mit Pyrimidin-basierten Verbindungen verbunden sind, ist die Untersuchung ihres antiviralen Potenzials relevant. Diese Verbindung könnte auf antivirale Aktivität gegen bestimmte Viren untersucht werden .

Antitumor-Forschung

Pyrimidin-Derivate haben sich als vielversprechend für die Anwendung als Antitumormittel erwiesen. Obwohl weitere Untersuchungen erforderlich sind, rechtfertigt die Struktur dieser Verbindung die Erforschung im Kontext der Krebsforschung .

Zusammenfassend lässt sich sagen, dass 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amin Dihydrochlorid ein erhebliches Potenzial in verschiedenen wissenschaftlichen Bereichen bietet, von der Antifibrosetherapie bis zur Wirkstoffforschung. Forscher untersuchen weiterhin seine vielseitigen Anwendungen, was es zu einem faszinierenden Thema für weitere Untersuchungen macht . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, diese zu stellen! 😊

Wirkmechanismus

Target of Action

A structurally similar compound, 2-pyridylethylamine, is known to act as a histamine agonist selective for the h1 subtype .

Mode of Action

If it shares similarities with 2-Pyridylethylamine, it may interact with histamine receptors, specifically the H1 subtype .

Biochemical Pathways

Histamine agonists like 2-pyridylethylamine can influence various biochemical pathways related to immune response and inflammation .

Result of Action

Histamine agonists like 2-pyridylethylamine can have various effects at the cellular level, including vasodilation, bronchoconstriction, smooth muscle contraction, and increased vascular permeability .

Biochemische Analyse

Biochemical Properties

2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including histamine receptors, where it acts as an agonist. The interaction with histamine H1 receptors is particularly noteworthy, as it influences various physiological processes such as inflammation and immune response . Additionally, 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride has been shown to bind to certain proteins, altering their conformation and activity, which can have downstream effects on cellular signaling pathways.

Cellular Effects

The effects of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly those involving histamine receptors. It has been observed to affect gene expression by activating transcription factors that regulate inflammatory responses . Furthermore, 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production within the cell.

Molecular Mechanism

At the molecular level, 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to histamine H1 receptors, leading to their activation and subsequent signal transduction . This activation triggers a cascade of intracellular events, including the release of secondary messengers such as cyclic AMP (cAMP) and calcium ions, which further propagate the signal. Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained activation of histamine receptors, resulting in chronic inflammatory responses in vitro. In vivo studies have also demonstrated that the compound’s effects on cellular function can persist over extended periods, highlighting its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride vary with different dosages in animal models. At low doses, the compound effectively modulates histamine receptor activity without causing significant adverse effects . At higher doses, it can induce toxic effects, including histamine-induced bronchoconstriction and cardiovascular disturbances. These threshold effects underscore the importance of careful dosage optimization in therapeutic applications to minimize potential side effects.

Metabolic Pathways

2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is involved in several metabolic pathways, primarily those related to histamine metabolism . It interacts with enzymes such as histidine decarboxylase, which catalyzes the conversion of histidine to histamine. This interaction can influence the overall metabolic flux and levels of histamine and related metabolites within the cell. Additionally, the compound’s effects on metabolic enzymes can lead to alterations in energy production and utilization, impacting cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride within cells and tissues are facilitated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution within tissues is influenced by factors such as blood flow and tissue permeability, which can affect the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is critical for its activity and function. This compound is known to localize to the cytoplasm and nucleus, where it interacts with histamine receptors and other biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments, thereby modulating its activity. The presence of targeting signals within the compound’s structure also plays a role in directing it to specific organelles, ensuring its proper localization and function.

Eigenschaften

IUPAC Name |

2-(2-pyridin-2-yl-1H-imidazol-5-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c11-5-4-8-7-13-10(14-8)9-3-1-2-6-12-9;;/h1-3,6-7H,4-5,11H2,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEGBYFFUXMMIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(N2)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2596804.png)

![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2596811.png)

![1-(4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)-N-(3-methylbutyl)cyclopropanecarboxamide](/img/structure/B2596812.png)

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2596817.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596818.png)

![3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine](/img/structure/B2596823.png)

![{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2596827.png)